molecular formula C24H19IN2O B5420807 6-iodo-3-(4-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone

6-iodo-3-(4-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone

Cat. No.: B5420807
M. Wt: 478.3 g/mol
InChI Key: SDZQONZLBOHYRE-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-iodo-3-(4-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound belongs to the quinazolinone family, which is known for its diverse biological activities and therapeutic potential.

Mechanism of Action

The mechanism of action of 6-iodo-3-(4-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone involves the inhibition of specific enzyme activities. This compound binds to the active site of the enzyme and prevents its normal function. This leads to a disruption of cellular processes that are essential for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific system being studied. In general, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-iodo-3-(4-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone in lab experiments include its high potency and selectivity against specific enzymes. This makes it a valuable tool for studying the biochemical and physiological effects of these enzymes. However, the limitations of this compound include its complex synthesis method and potential toxicity at high concentrations.

Future Directions

There are numerous future directions for research on 6-iodo-3-(4-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone. These include the development of new synthetic methods to improve yield and purity, the identification of new targets for this compound, and the optimization of its pharmacological properties for use in drug discovery. Additionally, further studies are needed to understand the mechanisms underlying its biological activities and to evaluate its potential for clinical use.

Synthesis Methods

The synthesis of 6-iodo-3-(4-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone involves the reaction of 2-(4-methylphenyl)vinylamine with 6-iodo-3-(4-methylphenyl)quinazolin-4(3H)-one in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, including the formation of a Schiff base and subsequent cyclization to form the final product. This method has been optimized to yield high purity and yield of the final compound.

Scientific Research Applications

The potential applications of 6-iodo-3-(4-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone in scientific research are numerous. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosine kinases and topoisomerases. This makes it a promising candidate for the development of new drugs for the treatment of cancer and other diseases.

Properties

IUPAC Name

6-iodo-3-(4-methylphenyl)-2-[(E)-2-(4-methylphenyl)ethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19IN2O/c1-16-3-7-18(8-4-16)9-14-23-26-22-13-10-19(25)15-21(22)24(28)27(23)20-11-5-17(2)6-12-20/h3-15H,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZQONZLBOHYRE-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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